The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride involves several methodologies, primarily focusing on the construction of the piperazine ring and the introduction of the nitro and fluoro substituents. Common synthetic routes include:
The molecular structure of 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride features a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. Key structural characteristics include:
The compound's InChI key is DSHAPVZARCLESC-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=C(C=C1F)N+[O-])N2CCNCC2.Cl .
1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride can engage in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride largely depends on its interaction with biological targets, particularly in neurotransmitter systems. Piperazine derivatives are known to modulate various receptors:
The specific binding affinities and pharmacodynamics would require detailed studies, including receptor binding assays and in vivo evaluations .
1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining handling protocols and potential applications in research and industry .
This compound serves as an important building block in medicinal chemistry and has potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3